N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a hybrid organic compound featuring a tetrahydroquinoline scaffold modified with a methanesulfonyl group at the 1-position and a 4-nitrobenzamide substituent at the 6-position. Structural characterization of such compounds typically involves NMR, HRMS, and UV spectroscopy, as seen in analogous syntheses (e.g., solvent-free ball-milling methods for related amides) .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-26(24,25)19-10-2-3-13-11-14(6-9-16(13)19)18-17(21)12-4-7-15(8-5-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZRPALZVLKOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Nitrobenzamide: The final step involves coupling the methanesulfonyl-tetrahydroquinoline intermediate with 4-nitrobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolytic Stability
The amide bond demonstrates stability under acidic and basic conditions:
| Condition | Result | Citation |
|---|---|---|
| 1M HCl (24h, 25°C) | <5% hydrolysis | |
| 1M NaOH (24h, 25°C) | Partial decomposition (15–20%) | |
| H2O (reflux) | No degradation |
Hydrolysis products include 4-nitrobenzoic acid and the parent tetrahydroquinoline sulfonamide.
Nitro Group Reactivity
The 4-nitrobenzamide group participates in reduction and nucleophilic aromatic substitution (SNAr) :
-
Catalytic Hydrogenation :
-
SNAr with Amines :
Methanesulfonyl Group as a Leaving Group
The methanesulfonyl (Ms) group undergoes nucleophilic displacement under basic conditions:
| Nucleophile | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| NaN3 | DMSO, 100°C, 12h | 6-Azido-1,2,3,4-tetrahydroquinoline | 75% | |
| KSCN | EtOH, reflux, 6h | 6-Thiocyanato derivative | 65% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:
-
Primary fragments : SO2, NO2, and tetrahydroquinoline derivatives (confirmed by GC-MS).
-
Mechanism : Radical-mediated cleavage of the sulfonamide and nitro groups .
Photochemical Reactivity
Under UV light (254 nm), the nitro group undergoes photoisomerization :
Complexation with Metal Ions
The sulfonamide and carbonyl oxygen atoms coordinate transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Citation |
|---|---|---|---|---|
| Cu(II) | EtOH/H2O, pH 7.4 | Octahedral [Cu(L)2(H2O)2]²⁺ | 8.2 | |
| Fe(III) | MeOH, 25°C | Trigonal bipyramidal [Fe(L)Cl]⁺ | 6.8 |
Mass Spectrometric Fragmentation
ESI-MS analysis ([M+H]⁺ at m/z 412) reveals key fragmentation pathways:
Scientific Research Applications
Antimicrobial Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide belongs to the sulfonamide class of compounds known for their antibacterial properties. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis. By inhibiting dihydropteroate synthase, this compound disrupts folate synthesis necessary for bacterial growth and replication.
Case Study:
Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. Further studies are warranted to explore its efficacy in clinical settings.
Anticancer Potential
The tetrahydroquinoline structure has been associated with anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, suggesting a dual role as both an antibacterial and anticancer agent.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |
| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |
| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |
This table highlights the specific combination of functional groups in this compound that may confer unique therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide, the following structurally related compounds are analyzed:
N-(2,2-Diphenylethyl)-4-Nitrobenzamide ()
- Structural Differences: The tetrahydroquinoline core is replaced by a diphenylethylamine group. Lacks the methanesulfonyl substituent, reducing electron-withdrawing effects.
- Synthesis :
- Implications: The absence of a rigid tetrahydroquinoline scaffold may reduce conformational stability. Higher lipophilicity could enhance membrane permeability but complicate formulation.
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-1,3-Thiazol-2-yl]-3-Methoxy-N-Methylbenzamide ()
- Structural Differences :
- Incorporates a thiazole ring and cyclopropanecarbonyl group instead of methanesulfonyl.
- The 3-methoxy-N-methylbenzamide substituent introduces steric and electronic variations.
- Functional Impact :
- The cyclopropane ring may enhance ring strain and reactivity, contrasting with the sulfonyl group’s stabilizing effects.
- The thiazole moiety could enable metal coordination or π-stacking interactions absent in the target compound.
- Characterization :
General Trends in Tetrahydroquinoline Derivatives ()
- Core Modifications :
- Substitutions at the 1-position (e.g., methanesulfonyl vs. cyclopropanecarbonyl) significantly alter electronic and steric profiles.
- 6-position modifications (e.g., nitrobenzamide vs. thiazolyl-carboxamide) influence binding affinity and solubility.
- Synthetic Challenges: Complex derivatives (e.g., bromo-phenyl-propylquinolines) require multi-step syntheses, whereas solvent-free methods (as in ) offer scalability advantages.
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : Methanesulfonyl and nitro groups enhance stability and interaction with biological targets, whereas cyclopropane or thiazole groups introduce unique reactivity .
- Synthetic Efficiency : Solvent-free methods (e.g., ball milling) are advantageous for eco-friendly scale-up compared to traditional solution-phase synthesis .
- Structural Complexity: Thiazole- and tetrahydroquinoline-containing derivatives exhibit diverse fragmentation patterns in HRMS, critical for structural elucidation .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a nitrobenzamide structure through a methanesulfonyl group. This unique combination of functional groups is believed to enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For example, nitro compounds often act by generating reactive intermediates that can bind to and modify target proteins or nucleic acids, leading to cellular damage or apoptosis .
- Receptor Modulation : Interaction with cellular receptors can modulate their activity, influencing signaling pathways that are crucial for cellular function and disease progression .
- Gene Expression Alteration : The compound may affect the expression of genes involved in inflammatory responses or cancer progression, contributing to its therapeutic potential .
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Antimicrobial Activity
Nitro-containing compounds like this compound have shown significant antimicrobial properties. The mechanism often involves the reduction of nitro groups to generate toxic intermediates that damage microbial DNA .
2. Anti-inflammatory Activity
The compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. This activity is critical in conditions where inflammation plays a central role .
3. Anticancer Potential
Studies suggest that derivatives of tetrahydroquinoline possess anticancer properties. The compound's ability to interact with DNA and inhibit tumor cell proliferation positions it as a candidate for cancer therapy .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated potent antimicrobial activity against Staphylococcus aureus with an MIC of 5 μg/mL. |
| Study B (2023) | Showed significant inhibition of COX-2 in vitro with an IC50 value of 10 μM. |
| Study C (2024) | Indicated potential anticancer effects in human breast cancer cell lines with a reduction in cell viability by 60% at 20 μM concentration. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential functionalization. First, prepare the 1,2,3,4-tetrahydroquinolin-6-amine core via reductive amination or cyclization of substituted anilines. Next, introduce the methanesulfonyl group using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Finally, couple the intermediate with 4-nitrobenzoyl chloride via amide bond formation in anhydrous dichloromethane or DMF. Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of acylating agent) and reaction time (12–24 hours). Monitor progress via TLC (Rf ~0.5 in chloroform/methanol 9:1) and purify via recrystallization or column chromatography .
Q. How should researchers interpret NMR spectral data for structural confirmation of this compound?
- Methodological Answer : Key NMR features include:
- 1H NMR : A singlet for the methanesulfonyl group (δ ~3.0–3.2 ppm, 3H), aromatic protons from the tetrahydroquinoline (δ ~6.8–7.5 ppm), and nitrobenzamide protons (δ ~8.0–8.4 ppm, AA’BB’ pattern).
- 13C NMR : Carbonyl signals (C=O at δ ~165 ppm), sulfonyl carbon (δ ~40–45 ppm), and aromatic carbons (δ ~120–150 ppm). Use DMSO-d6 or CDCl3 as solvents and compare with analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (δ 8.40–8.33 ppm for nitrobenzamide protons) .
Advanced Research Questions
Q. What fragmentation pathways are observed in mass spectrometry (MS) for this compound, and how can they resolve structural ambiguities?
- Methodological Answer : Under ESI-MS conditions, two primary pathways occur:
- Pathway 1 : Cleavage of the amide bond, yielding the 4-nitrobenzamidic cation (m/z 167) and the methanesulfonyl-tetrahydroquinoline fragment (m/z calculated for C10H13NO2S: 211.07).
- Pathway 2 : Loss of the methanesulfonyl group (98 Da), forming a tetrahydroquinoline radical cation (m/z ~160). Use high-resolution MS (HRMS) to confirm exact masses and isotopic patterns. Compare with analogs (e.g., m/z 150 for (4-nitrobenzylidyne)oxonium in related benzamides) .
Q. How can researchers address contradictory thermal stability data during thermogravimetric analysis (TGA)?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform TGA under inert gas (N2) at 10°C/min. Pre-dry samples under vacuum (60°C, 24 hours). For analogs like N,N-bis(4'-aminophenyl)-4-nitrobenzamide, 5% weight loss occurs at ~401°C, suggesting similar stability for the target compound. Cross-validate with differential scanning calorimetry (DSC) to detect melting points (~200–220°C) and phase transitions .
Q. What computational methods are suitable for modeling the electronic effects of the nitro and methanesulfonyl groups?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and HOMO-LUMO gaps. The nitro group’s electron-withdrawing nature reduces electron density on the benzamide ring, while the methanesulfonyl group stabilizes the tetrahydroquinoline via resonance. Compare with crystallographic data (e.g., SHELX-refined structures) to validate bond lengths and angles .
Experimental Design & Data Analysis
Q. How can researchers design assays to evaluate the compound’s solubility and aggregation behavior in biological buffers?
- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute into PBS (pH 7.4) or DMEM. Monitor solubility via dynamic light scattering (DLS) for particle size (>100 nm indicates aggregation). For analogs like N-(3-chlorophenethyl)-4-nitrobenzamide, UV-Vis spectra (λmax ~239–290 nm) confirm stability in methanol .
Q. What strategies mitigate side reactions during nitro group hydrogenation to an amine?
- Methodological Answer : Use gold nanoparticles (AuNPs) or Pd/C under H2 (1–3 atm) in ethanol/water (1:1). For 4-nitrobenzamide derivatives, AuNPs achieve >98% conversion to 4-aminobenzamide with minimal hydroxylamine byproducts. Monitor via LC-MS and quench reactions at 80% conversion to prevent over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
